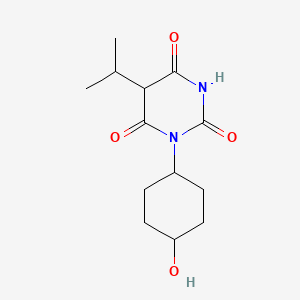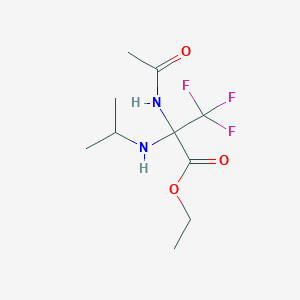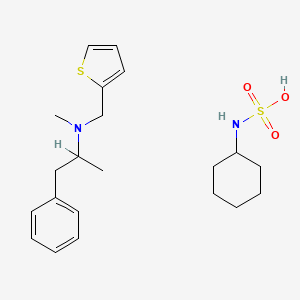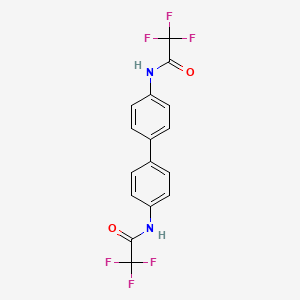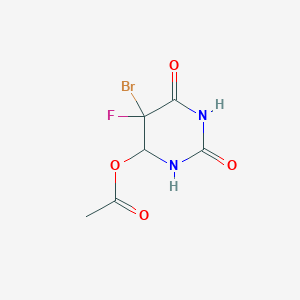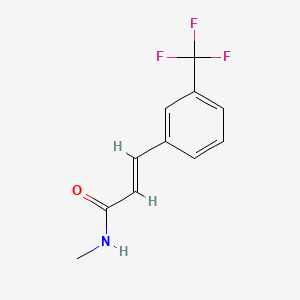
N-Methyl-m-(trifluoromethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-m-(trifluoromethyl)cinnamamide is an organic compound characterized by the presence of a cinnamamide core structure with a trifluoromethyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-m-(trifluoromethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. One efficient method utilizes Lipozyme® TL IM as a catalyst in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . Traditional chemical synthesis methods may also involve condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC), or triazine reagents in solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous-flow microreactors and enzymatic catalysis offers a scalable and efficient approach for industrial synthesis, providing advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-m-(trifluoromethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized cinnamamide derivatives, while substitution reactions can produce a variety of substituted cinnamamide compounds .
Scientific Research Applications
N-Methyl-m-(trifluoromethyl)cinnamamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-m-(trifluoromethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of cinnamamide have been shown to interact with ergosterol in fungal cell membranes, leading to antifungal effects .
Comparison with Similar Compounds
N-Methyl-m-(trifluoromethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-Decyl-N-methyl-3-trifluoromethylcinnamamide: Similar structure but with a decyl group, showing different biological activities.
N-(4-Chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains a benzenesulfonamide group, exhibiting distinct antimicrobial properties.
Coumaroyltyramine derivatives: Synthesized from hydroxycinnamate and phenylethylamines, these compounds have unique neuroprotective and anti-tyrosinase activities.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific chemical properties and biological activities that differentiate it from other cinnamamide derivatives.
Properties
CAS No. |
93040-59-6 |
|---|---|
Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
(E)-N-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H10F3NO/c1-15-10(16)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3,(H,15,16)/b6-5+ |
InChI Key |
YEBIYCKHVHLBHN-AATRIKPKSA-N |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CNC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


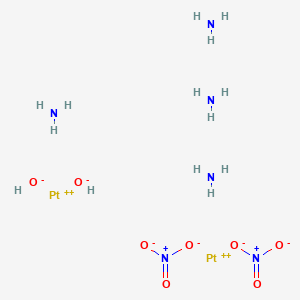
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
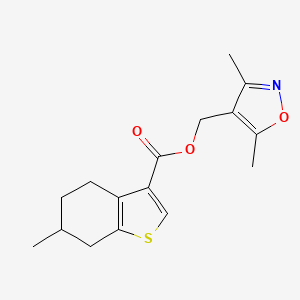
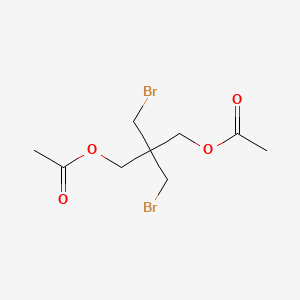
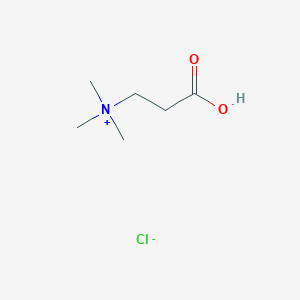
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
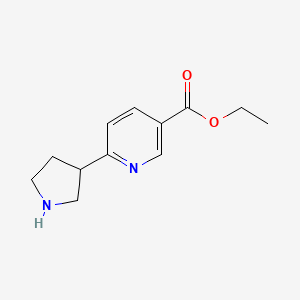
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
